Nonafluorocyclopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

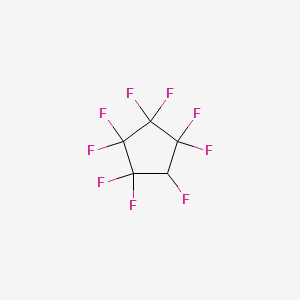

2D Structure

3D Structure

Properties

CAS No. |

376-65-8 |

|---|---|

Molecular Formula |

C5HF9 |

Molecular Weight |

232.05 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5-nonafluorocyclopentane |

InChI |

InChI=1S/C5HF9/c6-1-2(7,8)4(11,12)5(13,14)3(1,9)10/h1H |

InChI Key |

SOJZMJXWEOBDIC-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F |

Origin of Product |

United States |

Contextualization Within Perfluorinated Cyclic Compounds Research

The investigation of perfluorinated cyclic compounds (PFCcs) represents a specialized and significant subfield within the broader area of organofluorine chemistry. These compounds are characterized by a cyclic hydrocarbon backbone where all hydrogen atoms have been substituted with fluorine atoms. This extensive fluorination imparts exceptional chemical and thermal stability, low surface tension, and distinct solubility characteristics. Research into PFCcs is driven by the quest for new materials and solvents that can perform under extreme conditions where conventional hydrocarbons would degrade.

The scientific community's focus on cyclic structures like nonafluorocyclopentane is part of a larger trend exploring compounds beyond linear perfluoroalkanes. ias.ac.in The rigid, cyclic framework of these molecules can lead to different physical and toxicological properties compared to their linear counterparts. For instance, studies on other cyclic perfluorinated acids, such as perfluoroethylcyclohexane (B1207442) sulfonate (PFECHS), have highlighted their unique environmental distribution and bioaccumulation potential, underscoring the importance of studying the specific properties of each cyclic compound. nih.gov The introduction of cyclic structures into the perfluorinated chemical space has expanded the range of potential applications and scientific inquiry. ias.ac.in

Significance of Nonafluorocyclopentane in Contemporary Chemical Science

The significance of nonafluorocyclopentane in modern chemical science is rooted in its distinctive properties, which make it a valuable tool and subject of study. While specific large-scale applications are still under investigation, its utility in several areas of advanced research is noteworthy.

Perfluorinated compounds, in general, are explored as solvents in catalysis due to their inertness, which prevents them from interfering with catalytic cycles. researchgate.net The unique solubility characteristics of compounds like this compound can also enable novel reaction pathways and facilitate catalyst recovery. Furthermore, the high thermal stability of such compounds makes them candidates for use as heat-transfer fluids in specialized applications where high temperatures and chemical inertness are required.

Computational and spectroscopic studies have also been a key area of focus, providing fundamental insights into the structure and behavior of perfluorinated systems. Research on the radical anions of perfluorocycloalkanes, including decafluorocyclopentane, has utilized electron spin resonance (ESR) spectroscopy and quantum chemical computations to characterize their geometric and electronic structures. nih.govresearchgate.net These fundamental studies are crucial for understanding the behavior of these molecules and for the rational design of new materials and chemical processes.

Evolution of Research Trajectories for Perfluorinated Cyclopentanes

Historical Development of this compound Synthesis Pathways

The journey to develop efficient synthetic routes for this compound has been marked by initial broad-stroke methods that, while foundational, were hampered by significant limitations. These early approaches laid the groundwork for the more refined and targeted strategies employed today.

Early Methodologies and Associated Limitations

One of the earliest and most fundamental methods for the synthesis of fluorinated organic compounds, including precursors to this compound, is the Swarts reaction, first reported by Frédéric Jean Edmond Swarts in 1892. wikipedia.orgunacademy.com This reaction involves the exchange of chlorine or bromine atoms with fluorine through treatment with a metal fluoride. wikipedia.org Typically, heavy metal fluorides such as antimony trifluoride (SbF₃), often in the presence of antimony pentachloride (SbCl₅) as a catalyst, silver(I) fluoride (AgF), or mercurous fluoride (Hg₂F₂) are used. wikipedia.org

However, the Swarts reaction presented several limitations, particularly in the context of producing highly fluorinated compounds like this compound. A primary drawback was the harsh reaction conditions often required, which could lead to the formation of side products and damage to sensitive functional groups. careers360.com The use of heavy metal fluorides, while effective, posed challenges due to their toxicity and the generation of metallic halide byproducts that required careful separation and disposal. iitk.ac.in

Furthermore, the efficiency of the Swarts reaction could be significantly lower when using more readily available and less expensive alkali metal fluorides such as potassium fluoride (KF) or sodium fluoride (NaF). unacademy.com The high lattice energy of these salts makes them less reactive, often resulting in poor yields. unacademy.com Another significant limitation was the reaction's suitability, which was generally better for primary and secondary alkyl halides, while tertiary halides were more prone to elimination side reactions. careers360.com For the exhaustive fluorination required to produce this compound from a polychlorinated precursor, these limitations made the process challenging and often inefficient.

Contemporary Synthetic Strategies for this compound

Modern approaches to the synthesis of this compound have largely focused on overcoming the limitations of earlier methods. The development of the chlorination-fluorination route via octachlorocyclopentene represents a significant advancement, offering a more controlled and higher-yielding pathway to the desired product.

Chlorination-Fluorination Route via Octachlorocyclopentene

This contemporary strategy is a two-stage process that begins with the exhaustive chlorination of a cyclopentane-based precursor to form octachlorocyclopentene, followed by a halogen exchange fluorination step. This method allows for greater control over the final product's purity and yield.

The synthesis of the key intermediate, octachlorocyclopentene, is achieved through the direct chlorination of cyclopentene. In an industrial setting, this process is typically carried out without a solvent. The reaction proceeds in stages, starting with the addition of chlorine to cyclopentene to yield 1,2-dichlorocyclopentane. google.com

To achieve the fully chlorinated precursor, the temperature is progressively increased. The reaction mixture is first heated to approximately 70°C to produce 1,2,3,4-tetrachlorocyclopentane. google.com Subsequently, the temperature is further raised in stages to 180°C and then to a maximum of 210°C while continuously introducing chlorine gas. google.com This deep chlorination process results in a crude product of octachlorocyclopentene. google.com The molar ratio of cyclopentene to chlorine is a critical parameter, typically maintained in the range of 1:18 to 1:20 to ensure complete chlorination. google.com Optimization of this process involves careful control of the temperature gradient, with a controlled rate of temperature increase, for instance, 10°C per hour, to minimize the formation of over-chlorinated byproducts. google.com The crude octachlorocyclopentene can then be purified by reduced pressure rectification. google.com

A similar approach involves the direct chlorination of cyclopentadiene in the liquid phase using a mixture of chlorine and hydrogen chloride, which helps to control the highly exothermic nature of the reaction. chemicalpapers.com This process is also staged, with initial addition reactions occurring in a cooled reactor to form trichloro- and tetrachlorocyclopentane, followed by substitution reactions at elevated temperatures in a separate reactor to yield a mixture of penta- and hexachlorocyclopentanes. chemicalpapers.com

The second stage of the synthesis involves the substitution of chlorine atoms with fluorine using anhydrous potassium fluoride (KF). This halogen exchange reaction is typically carried out in a polar aprotic solvent, with sulfolane being a common choice. google.com The use of an aprotic solvent is crucial as it helps to solvate the potassium cation, thereby increasing the nucleophilicity of the fluoride anion.

The reaction is conducted at elevated temperatures, generally in the range of 140°C to 210°C. google.com A key aspect of this process is the molar ratio of the reactants. An excess of potassium fluoride is used to drive the reaction to completion, with a typical molar ratio of anhydrous potassium fluoride to octachlorocyclopentene being between 10:1 and 12:1. google.com This high ratio ensures the exhaustive replacement of chlorine atoms with fluorine. The final product, this compound, is then separated and purified, often through distillation, to achieve a high purity of over 99%. google.com

Fluorination via Anhydrous Potassium Fluoride in Aprotic Solvents

Reaction Kinetics and Temperature Programming

The kinetics of the halogen exchange fluorination of polychlorinated compounds, such as the conversion of octachlorocyclopentene to this compound using potassium fluoride, are complex and influenced by several factors. While specific kinetic data for the synthesis of this compound is not extensively published in open literature, general principles from similar halogen exchange reactions provide valuable insights.

The reaction between an alkyl halide and potassium fluoride is a nucleophilic substitution reaction. The rate of this reaction is significantly influenced by the solvent, the nature of the leaving group, and the temperature. In the case of fluorinating octachlorocyclopentene, the use of a polar aprotic solvent like sulfolane is critical. It enhances the reaction rate by solvating the potassium cation, which in turn increases the "nakedness" and nucleophilicity of the fluoride anion.

The reactivity of the C-Cl bonds in octachlorocyclopentene will vary depending on their position on the five-membered ring. Allylic chlorides are generally more reactive towards nucleophilic substitution than vinylic or saturated chlorides. This difference in reactivity can be exploited through careful temperature programming.

Temperature Programming:

A staged increase in temperature is a common strategy in the fluorination of polychlorinated compounds.

| Temperature Stage | Objective |

| Initial Low Temperature (e.g., 140-160°C) | To selectively replace the most reactive chlorine atoms, such as allylic chlorides, while minimizing side reactions like elimination. |

| Intermediate Temperature (e.g., 160-190°C) | To facilitate the substitution of less reactive chlorine atoms. |

| Final High Temperature (e.g., 190-210°C) | To drive the reaction to completion by replacing the most sterically hindered or least reactive chlorine atoms. |

This programmed approach allows for better control over the reaction, leading to a higher yield of the desired fully fluorinated product and minimizing the formation of partially fluorinated intermediates.

Reactant Stoichiometry and Molar Ratio Optimization

In the synthesis of complex molecules like this compound, the precise control of reactant stoichiometry and molar ratios is a critical parameter for maximizing yield and purity. The optimization of these ratios is essential to ensure that the desired reaction pathway is favored over potential side reactions.

Detailed research findings have shown that adjusting the molar or weight ratio of reactants can significantly influence the outcome of a chemical synthesis. For instance, in the synthesis of zeolitic imidazolate frameworks (ZIF-8) nanoparticles, a related area of materials chemistry, modifying the weight ratio of the metal salt (zinc nitrate) to the organic linker (2-methylimidazole) had a direct impact on the resulting particle size and polydispersity index (PDI). researchgate.net An optimal weight ratio of 1:2 (zinc nitrate to 2-methylimidazole) was identified to produce nanoparticles with the most desirable characteristics. researchgate.net

This principle can be extrapolated to the synthesis of this compound. The ratio between the fluorinating agent and the hydrocarbon precursor, or between the initiator and the monomer in a radical cyclization, must be carefully calibrated. An excess of one reactant might lead to the formation of over-fluorinated byproducts or undesired oligomerization. Conversely, an insufficient amount could result in incomplete conversion of the starting material.

The optimization process typically involves a systematic variation of the reactant ratios while keeping other parameters like temperature and reaction time constant. The results are then analyzed to determine the optimal conditions.

Table 1: Influence of Reactant Ratio on Nanoparticle Synthesis (Analogous System)

| Weight Ratio (Zinc Nitrate : 2-Methylimidazole) | Outcome |

|---|---|

| 1:1 | Sub-optimal size and PDI |

| 1:2 | Optimal size and PDI |

| 2:1 | Sub-optimal size and PDI |

Data derived from a study on ZIF-8 nanoparticle synthesis, illustrating the principle of molar ratio optimization. researchgate.net

Solvent System Selection and Recycling Strategies

The choice of solvent is a frequently underestimated yet crucial factor in chemical synthesis, capable of dramatically affecting reaction kinetics and product distribution. rsc.orgnih.gov For radical-based syntheses, which are relevant to the formation of cyclic compounds, a judicious selection of the solvent is necessary to achieve high product yields. rsc.orgnih.gov

Solvent System Selection:

Solvents can influence radical reactions through various kinetic solvent effects (KSEs), which can alter the rate of a reaction or even divert it down an unexpected pathway. rsc.org For example, a photocatalytic divergent cyclization of alkynyl aldehydes demonstrated that switching the solvent from N,N-dimethylacetamide (DMA) to acetonitrile (MeCN) completely changed the product outcome, yielding a cyclopentenone in DMA and a dihydropyranol in MeCN. chemscene.com This highlights the power of the solvent to control reaction selectivity. The selection process often involves screening a variety of solvents, considering factors like polarity, boiling point, and the solubility of reactants and intermediates. nih.gov For countercurrent chromatography, a separation technique, the hexane-ethylacetate-methanol-water (HEMWat) system is popular due to its wide polarity range, which can be fine-tuned by adjusting the proportions of the constituent solvents. google.comacs.org

Solvent Recycling Strategies:

Given the large volumes of solvents used in industrial chemical production, recycling is a critical aspect of sustainable and cost-effective manufacturing. ekb.egresearchgate.net The primary goal is to recover and reuse solvents, minimizing waste and reducing the need for virgin materials. ekb.eg

Common recycling methods include:

Distillation: This is the most prevalent technique, where solvents are heated to separate them from contaminants based on differences in boiling points. The purified solvent vapor is then condensed and collected for reuse. ekb.egresearchgate.net

Segregation: To facilitate efficient recycling, it is essential to segregate solvent waste streams by type. Mixing different solvents can make separation difficult or impossible and may create hazardous chemical combinations. ekb.egrsc.org

Quality Control: After recovery, the recycled solvent must be tested for purity to ensure it meets the required specifications for reuse, thereby preventing any negative impact on product quality in subsequent reactions. ekb.egresearchgate.net

In large-scale pharmaceutical manufacturing, a significant percentage of solvent waste is now being recycled. For example, some facilities report recycling rates of 35%, with a portion being reused directly in the same API process and another portion sold for use in other industries.

Radical-Mediated Cyclization Approaches for this compound Formation

Radical cyclization reactions are powerful transformations in organic synthesis that create cyclic products via radical intermediates. These reactions are often very fast and selective due to their intramolecular nature. The formation of five- and six-membered rings, such as a cyclopentane core, is particularly common and efficient.

The general process involves three fundamental steps:

Selective Radical Generation: A radical is selectively formed on the substrate molecule.

Radical Cyclization: The radical attacks a multiple bond (e.g., a double or triple bond) within the same molecule, forming a new ring and a new radical center.

Quenching: The newly formed cyclized radical is converted into the final product, typically through reaction with a radical scavenger or a fragmentation process.

A key advantage of radical-mediated approaches is their high functional group tolerance and the often mild reaction conditions, as radical intermediates are uncharged species.

Silyl Radical Initiated Carbon-Carbon Bond Formation in Aqueous Media

Silyl radicals (Si•) are valuable intermediates in organic synthesis, and their chemistry can be harnessed to form new chemical bonds. The formation of carbon-silicon bonds is a well-established field, often involving the hydrosilylation of alkenes. More pertinent to the synthesis of carbocycles is the ability of silyl radicals to initiate reactions that lead to carbon-carbon bond formation.

While much of radical chemistry is conducted in organic solvents, performing these reactions in water is a growing area of interest due to environmental and cost benefits. Radical cyclizations can be carried out in a variety of solvents, including water, provided the solvent itself does not interfere with the reaction.

The initiation process can involve generating a silyl radical, which then participates in a cascade of reactions. For instance, silicon surface radicals have been shown to react with various organochalcogenides, demonstrating a reactivity pattern that mirrors molecular silyl radicals. In a synthetic context, a silyl radical could be generated from a precursor like a silane and then add to a suitably designed polyfluorinated olefin. The resulting carbon-centered radical could then undergo an intramolecular cyclization to form the this compound ring system. The use of aqueous media for such a transformation would depend on the solubility of the reactants and the stability of the radical intermediates in water.

Influence of Solvent Systems on Cyclization Products and Yields

The long-held myth that radical reactions are largely unaffected by the choice of solvent has been thoroughly dispelled by modern research. rsc.orgnih.gov Solvents can exert significant kinetic effects on radical reactions, profoundly influencing both the yield and the identity of the products formed during cyclization. rsc.orgchemscene.com Therefore, careful solvent selection is paramount for the success of any radical-based synthesis. nih.gov

The choice of solvent can dictate the reaction pathway. A notable example is the photocatalytic reaction of alkynyl aldehydes, where using DMA as the solvent leads to a 5-endo cyclization to form a cyclopentenone, while switching to acetonitrile (MeCN) or water promotes a different pathway involving C-C bond cleavage and a 6-endo cyclization to yield a dihydropyranol. chemscene.com This demonstrates that the solvent is not merely an inert medium but can actively participate in or mediate key steps, such as hydrogen atom transfer (HAT), which can compete with or facilitate the desired cyclization. chemscene.com

Table 2: Solvent-Controlled Divergent Cyclization of Alkynyl Aldehyde 1a

| Solvent | Product(s) | Yield |

|---|---|---|

| DMA | 3-sulfonyl cyclopentenone (3a) | 76% |

| MeCN | 3-sulfonyl cyclopentenone (3a) and 4-sulfonyl dihydropyranol (4a) | 5% (3a), 57% (4a) |

| MeCN/H₂O (at 50 °C) | 4-sulfonyl dihydropyranol (4a) | 73% |

Data adapted from a study on photocatalytic divergent cyclization, illustrating the critical role of the solvent in determining the reaction outcome. chemscene.com

In the context of forming this compound via radical cyclization, the solvent could influence the conformation of the acyclic precursor, affecting the rate of cyclization versus competing intermolecular reactions or rearrangements. A poorly chosen solvent might lead to low yields or the formation of linear polymers instead of the desired cyclic product.

Catalytic Approaches in Synthesis of this compound Analogues

Catalysis provides a powerful tool for the synthesis of fluorinated molecules, offering routes that are often more efficient, selective, and sustainable than stoichiometric methods. nih.gov Transition-metal catalysis, in particular, has seen significant advances for the formation of carbon-fluorine bonds and the synthesis of complex fluorinated targets. nih.govchemscene.com

Chromium-Zinc Catalysis for Fluorination Reactions

Chromium-based catalysts are widely used in gas-phase fluorination reactions, which typically involve the exchange of chlorine atoms for fluorine atoms using hydrogen fluoride (HF). rsc.org The addition of zinc as a dopant or promoter has been shown to have a significant positive effect on the activity and stability of these catalysts. rsc.org

Research has demonstrated that zinc promotes the dispersion of chromium and facilitates its fluorination, which is crucial for creating the active catalytic centers responsible for the Cl/F exchange. rsc.org The catalytic activity of Cr-Zn systems has been tested in the fluorination of various chlorinated hydrocarbons. Notably, pre-fluorinated Cr-Zn catalysts prepared via a sol-gel auto-combustion method showed high efficiency in the gas-phase fluorination of 1,2-dichlorohexafluorocyclopentene with HF, directly producing a cyclic hydrofluorocarbon. rsc.org The presence of zinc leads to smaller catalyst particle size, a larger surface area, and the formation of more active sites. This catalytic system represents a viable and promising method for the industrial production of fluorinated cyclic compounds like this compound analogues. rsc.org

Table 3: Effect of Zinc Promoter on Catalytic Fluorination of CF₃CH₂Cl

| Catalyst System | Zn/(Zn+Cr) Atomic Ratio | Total (Zn+Cr) Content (wt%) | Conversion of CF₃CH₂Cl (%) |

|---|---|---|---|

| Cr/AlF₃ | 0 | 10 | ~12 |

| Zn-Cr/AlF₃ | 0.15 | 10 | ~25 |

| Zn-Cr/AlF₃ | 0.15 | 5 | ~35 |

Data adapted from a study on the fluorination of chlorinated hydrocarbons, showing the promoting effect of zinc on chromium-based catalysts. rsc.org

Catalyst Design and Preparation Methodologies (e.g., Sol-Gel Auto-Combustion)

The performance of catalysts in the synthesis of hydrofluorocarbons, including this compound, is intrinsically linked to their design and preparation. gychbjb.com Methodologies that yield catalysts with high surface area, controlled porosity, and well-dispersed active sites are of particular interest.

One such promising technique is the sol-gel auto-combustion method . escholarship.orgrsc.org This one-step approach offers simplicity and versatility in producing finely dispersed oxidic powders that can serve as catalyst precursors. escholarship.org The process involves the creation of a homogenous sol from metal nitrates and a fuel, such as citric acid or ethylene glycol, followed by a self-sustaining combustion reaction. escholarship.orgrsc.org This combustion generates gases that create a porous structure, known as combustion pores, within the material, leading to a high surface area. escholarship.org

The sol-gel auto-combustion technique has been successfully employed to prepare a variety of catalysts, including those for methanol steam reforming (MSR), which share similarities with hydrofluorocarbon synthesis in terms of catalyst requirements. escholarship.org For instance, Cu/ZrO2 catalysts prepared via this method have demonstrated high activity and long-term stability, attributed to their porous structure and small particle size. escholarship.org The versatility of this method allows for the synthesis of various material classes, including perovskite and spinel phases, by adjusting the educts. escholarship.org

Key advantages of the sol-gel auto-combustion method include:

Simplicity: It is often a one-step process. escholarship.org

Versatility: A wide range of metal precursors and fuels can be used. escholarship.orgrsc.org

High Surface Area: The combustion process creates a porous structure. escholarship.org

Fine Dispersion: It leads to finely dispersed active components. escholarship.org

The properties of the final catalyst can be tuned by controlling various synthesis parameters, such as the type of fuel and the calcination temperature of the post-combustion precursor. escholarship.org For example, calcining a Cu/ZrO2 precursor at different temperatures (400 °C, 600 °C, or 800 °C) results in different crystalline phases of ZrO2 (amorphous, tetragonal, or monoclinic), which in turn influences the catalyst's activity and selectivity. escholarship.org

Fluorinated silica materials, which can serve as supports or catalysts, have also been prepared using sol-gel processing. mdpi.com By employing silane precursors with varying alkyl chain lengths and a fluorinated solution under acidic conditions, it is possible to create materials with tailored properties, including hydrophobicity. mdpi.com

Interactive Table: Parameters Influencing Catalyst Properties in Sol-Gel Auto-Combustion

| Parameter | Effect on Catalyst Properties |

| Fuel Type (e.g., Citric Acid, Ethylene Glycol) | Influences the fierceness of combustion and the resulting porosity. rsc.org |

| Metal to Fuel Molar Ratio | Affects the balance between combustion and pyrolysis, influencing carbon deposition and particle size. rsc.org |

| Calcination Temperature | Determines the crystalline phase, particle size, and surface area of the final catalyst. escholarship.org |

| Precursor Composition | Dictates the elemental composition and the nature of the active sites. escholarship.orgrsc.org |

Strategies for Catalyst Activation and Performance Enhancement

Catalyst activation is a critical step to transform a catalyst precursor into its active state, thereby maximizing its performance in terms of activity, selectivity, and stability. numberanalytics.com For the synthesis of this compound and its derivatives, various strategies are employed to enhance catalyst efficacy.

Common catalyst activation and performance enhancement strategies include:

Thermal Treatment: This is a widely used method involving heating the catalyst in a controlled atmosphere. The temperature and the composition of the gas (e.g., inert like N2 or Ar, reducing like H2, or oxidizing like O2) are crucial parameters that influence the catalyst's final properties. numberanalytics.com For instance, pre-reduction in a hydrogen atmosphere is a standard pre-treatment for many catalysts used in hydrogenation and hydrodefluorination reactions. escholarship.org

Nanostructuring: Designing catalysts at the nanoscale can dramatically increase their surface area, providing more active sites for the reaction. numberanalytics.com This often leads to superior performance compared to bulk materials. numberanalytics.com

Hybrid Activation Methods: Combining different activation techniques, such as thermal and plasma activation, can create highly reactive catalyst surfaces. numberanalytics.com

Use of Lewis Acids: In certain fluorination and hydrodefluorination reactions, Lewis acids like B(C6F5)3 can act as catalysts to activate C-F bonds. nih.gov The presence of a hydrogen-bonding solvent like hexafluoro-2-propanol (HFIP) can be essential for catalyst turnover. nih.gov

Atomic Layer Deposition (ALD) Overcoats: Depositing thin, protective oxide films (e.g., Al2O3, TiO2) over a catalyst can prevent sintering and deactivation at high temperatures, thereby extending its lifetime and enhancing its stability. forgenano.com

The choice of activation strategy depends heavily on the specific catalyst system and the desired reaction outcome. For example, in the context of hydrofluorocarbon synthesis, developing low-temperature, chromium-free, or low-chromium fluorination catalysts with high activity is a key research direction. gychbjb.com

Interactive Table: Catalyst Activation Strategies and Their Effects

| Activation Strategy | Description | Primary Effect on Catalyst Performance |

| Thermal Treatment | Heating the catalyst in a controlled atmosphere (inert, reducing, or oxidizing). numberanalytics.com | Optimizes surface area, crystallinity, and oxidation state. numberanalytics.com |

| Doping | Introducing foreign elements into the catalyst structure. numberanalytics.com | Modifies electronic properties, enhances activity and selectivity. numberanalytics.com |

| Nanostructuring | Creating catalyst particles at the nanometer scale. numberanalytics.com | Increases surface area and the number of active sites. numberanalytics.com |

| ALD Overcoating | Depositing a thin protective layer on the catalyst surface. forgenano.com | Prevents sintering, improves stability and lifetime. forgenano.com |

| Lewis Acid Activation | Using Lewis acids to activate specific chemical bonds. nih.gov | Facilitates bond cleavage and formation, enabling new reaction pathways. nih.gov |

Process Optimization and Intensification in this compound Production

Optimizing the production process for this compound is essential for improving efficiency, reducing costs, and minimizing environmental impact. This involves a multi-faceted approach that considers reaction conditions, byproduct formation, and purification techniques. cmu.edu

Minimization of Byproduct Formation and Selectivity Enhancement

In any chemical synthesis, achieving high selectivity towards the desired product is a primary goal. In the production of this compound, the formation of byproducts can occur through various side reactions. Minimizing these byproducts is crucial for simplifying purification processes and maximizing the yield of the target compound.

Strategies to enhance selectivity and minimize byproduct formation include:

Catalyst Design: The choice of catalyst is paramount. A well-designed catalyst can steer the reaction towards the desired product by selectively activating specific bonds and intermediates. youtube.com For instance, in the hydrogenation of furfural to 2-methylfuran, the selectivity can be tuned by modifying the catalyst support and the active metal. mdpi.com

Reaction Condition Optimization: Parameters such as temperature, pressure, and reactant concentrations have a significant impact on selectivity. numberanalytics.com By carefully controlling these conditions, it is possible to favor the kinetics of the desired reaction over side reactions. Response surface methodology (RSM) is a statistical approach that can be used to optimize these factors. rsc.org

Feedstock Purity: The purity of the starting materials can influence the formation of byproducts. Impurities in the feed can act as catalyst poisons or participate in unwanted side reactions.

Reactor Design: The type of reactor and its configuration can also affect selectivity. Continuous flow reactors, for example, can offer better control over reaction parameters and residence time, which can lead to improved selectivity compared to batch reactors. uconn.edu

The development of catalysts that can operate efficiently at lower temperatures is a key strategy, as it can help to suppress thermally induced side reactions. youtube.com

Post-Reaction Purification and Separation Techniques

After the synthesis of this compound, the crude product mixture typically contains unreacted starting materials, the catalyst, and various byproducts. Therefore, effective purification and separation techniques are essential to isolate the desired compound in a highly pure form. masterorganicchemistry.com The choice of purification method depends on the physical and chemical properties of the components in the mixture, such as boiling point, solubility, and polarity. labster.comaamc.org

Commonly employed purification techniques in chemical synthesis include:

Distillation: This is a primary method for separating liquids with different boiling points. masterorganicchemistry.com For volatile compounds like this compound, fractional distillation can be highly effective in separating it from less volatile byproducts or more volatile starting materials. masterorganicchemistry.com

Filtration: This technique is used to separate solid catalysts or solid byproducts from the liquid product mixture. wikipedia.org

Liquid-Liquid Extraction: This method separates compounds based on their differential solubilities in two immiscible liquid phases. aamc.orgwikipedia.org It can be used to remove impurities that have different polarities than the desired product. masterorganicchemistry.com

Chromatography: This powerful set of techniques separates components based on their differential distribution between a stationary phase and a mobile phase. masterorganicchemistry.comwikipedia.org Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for both analytical and preparative-scale separations of complex mixtures. masterorganicchemistry.comaamc.org

Crystallization: If the product is a solid at a certain temperature, crystallization can be an effective method for obtaining a highly pure compound. masterorganicchemistry.com This involves dissolving the crude product in a suitable solvent and then allowing the desired compound to crystallize out as the solution cools or as the solvent evaporates. masterorganicchemistry.com

Adsorption: This technique involves using a solid adsorbent to selectively remove impurities from a liquid or gas stream. wikipedia.org

The selection and sequence of these purification steps are critical for achieving the desired purity of this compound efficiently and economically.

Interactive Table: Comparison of Purification Techniques

| Purification Technique | Principle of Separation | Best Suited For |

| Distillation | Differences in boiling points. masterorganicchemistry.com | Separating volatile liquids. masterorganicchemistry.com |

| Filtration | Separation of solids from liquids or gases. wikipedia.org | Removing solid catalysts or byproducts. wikipedia.org |

| Liquid-Liquid Extraction | Differential solubility in immiscible solvents. aamc.orgwikipedia.org | Separating compounds with different polarities. masterorganicchemistry.com |

| Chromatography | Differential partitioning between stationary and mobile phases. masterorganicchemistry.comwikipedia.org | Separating complex mixtures with high resolution. masterorganicchemistry.com |

| Crystallization | Difference in solubility at varying temperatures. masterorganicchemistry.com | Purifying solid compounds. masterorganicchemistry.com |

| Adsorption | Selective binding of impurities to a solid surface. wikipedia.org | Removing trace impurities from fluid streams. wikipedia.org |

Mechanistic Investigations of this compound Formation Pathways

The synthesis of perfluorinated alicyclic compounds can be achieved through various routes, often involving complex radical or reductive processes. Understanding these mechanisms is crucial for developing efficient and selective synthetic methodologies.

Radical reactions are a cornerstone in the synthesis of fluorinated compounds. The formation of cyclic perfluorinated structures often proceeds via intramolecular cyclization of a perfluoroalkyl radical. These reactions typically involve the generation of a radical at one end of a carbon chain, which then attacks another part of the same molecule to form a ring.

The process can be initiated by the homolytic cleavage of a weak bond, such as a carbon-iodine bond in a perfluoroalkyl iodide precursor, often induced by heat or light. The resulting perfluoroalkyl radical can then undergo an intramolecular addition to a double bond within the same molecule. The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by a combination of thermodynamic and kinetic factors, with five- and six-membered rings being the most common products.

Research into the cyclization of perfluoroalkyl-substituted radicals has provided a foundation for understanding these transformations. acs.org While specific studies on the formation of this compound via this pathway are not extensively detailed, the general principles of radical cyclization of perfluoroalkyl radicals are well-established. acs.org For instance, the cyclization of ω-iodo-perfluoro-1-alkenes can lead to the formation of perfluorinated cycloalkanes. The reaction cascade involves the initial generation of a radical, followed by intramolecular cyclization and subsequent stabilization of the resulting cyclic radical.

Visible-light-induced methods have also emerged as powerful tools for generating radicals under mild conditions, enabling carboperfluoroalkylation and cyclization cascades to produce complex fluorinated molecules. researchgate.net

Reductive processes, particularly those involving single electron transfer (SET), provide an alternative pathway for the formation of perfluorinated carbocycles. Reductive defluorination of more highly fluorinated precursors can lead to the desired cyclic structures. These reactions often utilize reducing agents or electrochemical methods to introduce electrons into the perfluorinated system.

The reduction of perfluorinated compounds can be initiated by various methods, including the use of hydrated electrons generated by UV photolysis of iodide solutions. nih.govepa.gov These hydrated electrons are potent reducing agents capable of transferring an electron to a perfluorinated molecule, forming a radical anion. This intermediate can then undergo defluorination or other rearrangements. In the context of forming a cyclic structure, a suitable linear perfluorinated precursor could undergo reductive cyclization.

For example, the reductive treatment of certain per- and polyfluoroalkyl substances (PFASs) has been shown to proceed via reductive defluorination. mdpi.com While primarily investigated for degradation purposes, these mechanisms highlight the susceptibility of the C-F bond to reductive cleavage. mdpi.com A process could be envisioned where a linear perfluorinated dihalide undergoes reduction, leading to the formation of a diradical or an equivalent species that subsequently cyclizes to form the cyclopentane ring. The use of vitamin B12 and titanium(III) citrate has been reported for the reductive dehalogenation of some PFASs, demonstrating the potential for catalyzed reductive pathways. acs.org

Nucleophilic Reactivity of this compound and Related Perfluorocycloalkenes

The dense arrangement of highly electronegative fluorine atoms in perfluorinated compounds renders the carbon skeleton electron-deficient and thus highly susceptible to attack by nucleophiles. researchgate.net This is particularly true for perfluorocycloalkenes, where the double bond is activated towards nucleophilic addition and substitution. While this compound itself is a saturated alkane and generally less reactive towards nucleophiles than its unsaturated counterparts, its synthesis and derivatization are intrinsically linked to the reactivity of perfluorocyclopentene.

Nucleophilic substitution is a fundamental reaction type for haloalkanes. ucsb.edu In perfluorinated systems, the strong inductive effect of fluorine atoms makes the carbon atoms highly electrophilic, facilitating nucleophilic attack. ksu.edu.samasterorganicchemistry.com In the case of perfluorocycloalkenes, such as perfluorocyclopentene, nucleophilic attack can occur at the vinylic carbons, leading to substitution of a fluorine atom. This reaction, often proceeding through an addition-elimination mechanism, is a powerful method for introducing various functional groups onto the perfluorinated ring. researchgate.net

The general mechanism involves the attack of a nucleophile on one of the carbons of the double bond, breaking the π-bond and forming a carbanionic intermediate. wikipedia.org This intermediate is stabilized by the electron-withdrawing fluorine atoms. Subsequently, a fluoride ion is eliminated, restoring the double bond and resulting in a net substitution product. These reactions are widely used to synthesize a variety of fluorinated derivatives.

Kinetic studies provide valuable information on the relative reactivities of different perfluorocycloalkenes. The reactivity towards nucleophiles is influenced by factors such as ring strain and the electrophilicity of the double bond. For example, reactions with perfluorocyclobutene oligomers have shown that their reactivity is significantly greater than that of acyclic analogues, an effect attributed to ring strain. researchgate.net

Comparative studies often reveal differences in reaction rates and product distributions between perfluorocyclopentene, perfluorocyclobutene, and perfluorocyclohexene. These differences can be rationalized by considering the geometric and electronic properties of the rings. For instance, the degree of planarity and the alignment of the C-F bonds with the π-system can affect the stability of the intermediate carbanion and the facility of fluoride elimination.

Table 1: Illustrative Reactivity Comparison of Perfluorocycloalkenes

| Perfluorocycloalkene | Ring Size | Relative Reactivity with Nucleophiles | Key Factors |

| Perfluorocyclobutene | 4 | High | High ring strain, activating the double bond. |

| Perfluorocyclopentene | 5 | Moderate | Balance of ring strain and electronic effects. |

| Perfluorocyclohexene | 6 | Lower | Less ring strain compared to smaller rings. |

This table is illustrative and relative reactivities can vary depending on the specific nucleophile and reaction conditions.

The reaction of perfluorocycloalkenes with a wide range of nucleophiles provides access to a diverse array of fluorinated derivatives. This is a key strategy for the synthesis of functionalized fluorochemicals. researchgate.net

Oxygen Nucleophiles: Alkoxides and phenoxides react with perfluorocyclopentene to yield the corresponding ethers. Hydrolysis, using hydroxide ions, can lead to the formation of perfluorinated enols, which may tautomerize to the corresponding ketones.

Nitrogen Nucleophiles: Primary and secondary amines readily react to form enamines or substitution products. These reactions are often highly efficient.

Carbon Nucleophiles: Organometallic reagents (e.g., Grignard or organolithium reagents) and enolates can act as carbon nucleophiles, forming new carbon-carbon bonds and leading to alkylated or acylated perfluorocyclopentene derivatives. youtube.com

These reactions underscore the versatility of perfluorocycloalkenes as building blocks in fluorine chemistry, allowing for the construction of complex molecular architectures.

Electrophilic Reactivity and Addition Reactions of this compound

The electrophilic reactivity of a molecule is fundamentally determined by the availability of electron-rich regions capable of interacting with an incoming electrophile—a chemical species that accepts an electron pair. Electrophilic addition, a characteristic reaction of unsaturated hydrocarbons like alkenes and alkynes, involves the breaking of a pi (π) bond to form two new sigma (σ) bonds. The π bond serves as a source of loosely held, accessible electrons, making the molecule nucleophilic and thus reactive towards electrophiles. lu.sersc.org

This compound (C₅HF₉), as a saturated perfluorinated cycloalkane, lacks the fundamental features required for typical electrophilic addition reactions. Its structure consists exclusively of strong, stable C-C and C-F sigma bonds. The carbon backbone is electron-deficient due to the intense electron-withdrawing inductive effect of the nine fluorine atoms. Fluorine is the most electronegative element, and its presence polarizes the C-F bonds significantly, drawing electron density away from the carbon atoms. This creates a molecular surface that is electron-poor and sterically hindered by fluorine atoms, which repels approaching electrophiles. quora.com Consequently, this compound is exceptionally inert towards electrophilic attack.

Instead of addition, reactions involving perfluorocarbons typically proceed via substitution pathways, often under harsh conditions or through radical mechanisms. dtic.mil An electrophile approaching the this compound molecule would encounter a region of low electron density and find no π-electrons to attack, rendering electrophilic addition mechanistically unfeasible.

Interactive Table 3.3.1: Comparison of Alkene vs. This compound Reactivity

| Feature | Typical Alkene (e.g., Ethene) | This compound | Implication for Electrophilic Reactivity |

| Bonding | Contains one C=C double bond (1 σ, 1 π) | Contains only C-C and C-F single (σ) bonds | The presence of an electron-rich π bond in alkenes makes them susceptible to electrophilic attack; this compound lacks this feature. nsf.gov |

| Electron Density on Carbon Skeleton | High, especially around the π bond | Very low due to strong inductive effect of fluorine atoms | Electrophiles are attracted to the high electron density in alkenes but are repelled by the electron-deficient carbon core of this compound. quora.com |

| Characteristic Reaction | Electrophilic Addition | Radical Substitution, Nucleophilic Substitution (under forcing conditions) | The reaction pathways are fundamentally different, dictated by the electronic nature of the molecules. |

Metal-Mediated Transformations Involving Perfluoroalkyl Radicals

While inert to many common reagents, this compound and related perfluorocarbons can be chemically transformed through radical pathways. A powerful strategy for generating perfluoroalkyl radicals involves metal-mediated single-electron transfer (SET) processes. conicet.gov.ar Transition metals such as copper, iron, zinc, or silver, as well as some metalorganic species, can act as potent reducing agents, transferring an electron to a perfluoroalkyl halide or a related precursor to generate a perfluoroalkyl radical. nsf.govconicet.gov.ar

This process is highly valuable in synthesis as it allows for the incorporation of perfluoroalkyl moieties into organic molecules, which can profoundly alter their physical and biological properties. nist.gov The generation of a nonafluorocyclopentyl radical could be envisioned starting from a suitable precursor like nonafluoro-iodocyclopentane. The metal (M) donates an electron to the C-I bond, the weakest point in the molecule, leading to its homolytic cleavage.

Proposed Mechanism:

Single-Electron Transfer (SET): A low-valent metal transfers an electron to the nonafluoro-iodocyclopentane substrate. c-C₅F₉I + M -> [c-C₅F₉I]•⁻ + M⁺

Radical Formation: The resulting radical anion fragments, releasing the halide ion and the desired perfluoroalkyl radical. [c-C₅F₉I]•⁻ -> c-C₅F₉• + I⁻

Subsequent Reaction: The highly electrophilic c-C₅F₉• radical can then add to unsaturated systems (like alkenes or arenes) or participate in other radical transformations. nsf.gov

Interactive Table 3.4.1: Reagents for Metal-Mediated Perfluoroalkyl Radical Generation

| Metal/Reagent | Typical Precursor | Application | Reference |

| Copper (Cu) | Perfluoroalkyl Iodides (RₙI) | Trifluoromethylation and perfluoroalkylation of arenes. | conicet.gov.ar |

| Zinc (Zn) | Perfluoroalkyl Iodides (RₙI) | Radical addition/cyclization of allene-enes. | conicet.gov.ar |

| Iron (Fe) | Perfluoroalkyl Halides | Perfluoroalkylation of alkenes and alkynes. | |

| Silver (Ag) | Perfluorocarboxylic Acids | Decarboxylative perfluoroalkylation (Hunsdiecker-type reaction). | |

| Sodium Dithionite (Na₂S₂O₄) | Perfluoroalkyl Bromides/Iodides | Perfluoroalkylation in aqueous media. |

Theoretical Frameworks for Mechanistic Postulation in this compound Chemistry

The reactivity of this compound is dictated by its electronic structure, which can be understood through fundamental chemical principles and visualized using computational chemistry. The dominant feature is the extreme polarity of the carbon-fluorine (C-F) bond, a direct consequence of the large difference in electronegativity between fluorine and carbon.

The powerful inductive effect (-I effect) of the fluorine atoms pulls electron density away from the carbon ring. This results in each carbon atom bearing a significant partial positive charge (δ+) and each fluorine atom a partial negative charge (δ-). The Electron Localization Function (ELF), a computational method used to visualize electron pair probability, would show electron density highly localized around the fluorine atoms and severely depleted from the carbon skeleton. jussieu.fr This charge distribution makes the carbon atoms electrophilic (susceptible to attack by nucleophiles) and the fluorine atoms weakly nucleophilic. This inherent polarization is the primary reason the molecule is inert to electrophiles, which are seeking regions of high electron density. quora.com

Interactive Table 3.5.1: Electronegativity and Bond Polarity

| Element | Pauling Electronegativity | Bond | Electronegativity Difference | Bond Polarity |

| Fluorine (F) | 3.98 | C-F | 1.43 | Highly Polar Covalent |

| Carbon (C) | 2.55 | C-C | 0 | Nonpolar Covalent |

| Hydrogen (H) | 2.20 | C-H | 0.35 | Weakly Polar Covalent |

Kinetic analysis is a cornerstone of mechanistic chemistry, providing quantitative insight into reaction rates and the factors that influence them. To study a reaction involving this compound, one would systematically measure the change in concentration of reactants and products over time under controlled conditions (temperature, pressure, catalyst concentration). iaea.org

The data are then used to derive a rate law, an equation that expresses the reaction rate as a function of reactant concentrations and a rate constant (k). For example, a hypothetical substitution reaction might follow a second-order rate law: Rate = k[this compound][Nucleophile].

Key methodologies include:

Spectroscopic Monitoring: Techniques like NMR, GC-MS, or UV-Vis spectroscopy can be used to monitor the disappearance of reactants and the appearance of products in real-time or through quenching of aliquots.

Linear Free-Energy Relationships (LFERs): By systematically varying substituents on a reaction partner (e.g., in a series of nucleophiles) and measuring the corresponding rate constants, a Hammett plot can be constructed. The slope of this plot provides information about the charge distribution in the transition state of the rate-determining step. nih.gov Although specific LFER studies on this compound are not common, this methodology is a standard tool for mechanistic investigation. researchgate.net

Interactive Table 3.5.2: Key Components of a Kinetic Study

| Component | Description | Purpose |

| Rate Law Determination | Measuring reaction rates at varying initial concentrations of reactants. | To determine the order of the reaction with respect to each reactant and find the overall rate equation. |

| Rate Constant (k) Measurement | Calculating the proportionality constant from the rate law at a specific temperature. | To quantify the intrinsic speed of a reaction. |

| Activation Parameters | Studying the temperature dependence of the rate constant (Arrhenius or Eyring plots). | To determine the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation, providing insight into the transition state. |

| Isotope Effects | Comparing reaction rates of isotopically labeled vs. unlabeled reactants. | To determine if a specific bond is broken in the rate-determining step of the reaction. youtube.com |

Elucidating the mechanisms of complex reactions, such as the metal-mediated transformations of this compound, often requires a combination of sophisticated experimental and computational techniques.

Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for mapping potential energy surfaces. nih.gov These models can calculate the structures and energies of reactants, products, transition states, and intermediates, allowing chemists to evaluate the feasibility of different mechanistic pathways. byu.edursc.org For radical reactions, computational methods can help predict bond dissociation energies and the stability of radical intermediates.

In-situ Spectroscopic Analysis: Advanced spectroscopic methods allow for the direct observation of short-lived reactive intermediates. Techniques like low-temperature NMR, stopped-flow UV-Vis, or time-resolved mass spectrometry can provide direct evidence for the existence of species proposed in a catalytic cycle or reaction mechanism.

Isotopic Labeling and Crossover Experiments: These experiments provide definitive evidence for molecular connectivity and reaction pathways. For instance, by using a ¹³C-labeled this compound precursor, the fate of the carbon skeleton can be tracked throughout a reaction sequence using mass spectrometry or NMR, confirming whether a proposed bond-forming or bond-breaking event has occurred. Crossover experiments, where two similar but isotopically distinct reactions are run together, can reveal whether a reaction is intramolecular or intermolecular.

These advanced methods, when used in concert, provide a powerful toolkit for moving beyond simple kinetic analysis to build a detailed, evidence-based picture of complex reaction mechanisms in organofluorine chemistry. youtube.comumaine.edu

Advanced Spectroscopic Characterization and Analytical Methodologies for Nonafluorocyclopentane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organofluorine compounds. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, allows for a multi-faceted approach to characterization.

The structural analysis of nonafluorocyclopentane by ¹H and ¹³C NMR provides fundamental information about its carbon-hydrogen framework.

The ¹H NMR spectrum is characterized by a single proton environment. This proton signal is expected to be a complex multiplet due to extensive spin-spin coupling with neighboring fluorine atoms (geminal ²JHF and vicinal ³JHF couplings). The chemical shift of this proton is anticipated to be significantly downfield, influenced by the strong electron-withdrawing effects of the nine fluorine atoms. libretexts.org

The ¹³C NMR spectrum, typically acquired with proton decoupling, would display five distinct signals, corresponding to the five carbon atoms of the cyclopentane (B165970) ring. Each carbon signal would be split into complex multiplets due to coupling with directly attached fluorine atoms (large ¹JCF coupling) and through-space or through-bond couplings to other fluorine nuclei (²JCF, ³JCF, etc.). The carbon atom bonded to the single hydrogen would exhibit a different splitting pattern and chemical shift compared to the perfluorinated carbons. chemistrysteps.com The chemical shifts are heavily influenced by the degree of fluorination. wisc.edu

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| ¹H | 4.5 - 6.0 | multiplet (ttd-like) | ²JHF, ³JHF |

| ¹³C (C-H) | 80 - 100 | doublet of multiplets (dm) | ¹JCF, ²JCF, ¹JCH |

| ¹³C (CF₂) | 105 - 125 | triplet of multiplets (tm) | ¹JCF, ²JCF, ³JCF |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming the complex structure of fluorinated molecules. nih.govdocbrown.info

COSY (Correlation Spectroscopy): A ¹⁹F-¹⁹F COSY experiment would be paramount in establishing the connectivity between fluorine atoms on the cyclopentane ring, mapping out the F-C-C-F correlations.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the ¹H signal directly to its attached ¹³C atom, confirming the C-H bond. Similarly, a ¹⁹F-¹³C HSQC could map the direct C-F bonds. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings. A ¹H-¹³C HMBC would show correlations from the single proton to carbons two and three bonds away, helping to piece together the carbon framework. A ¹⁹F-¹³C HMBC is also invaluable for assigning the signals of the fully fluorinated carbon atoms. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can be used to determine the spatial proximity of nuclei, which is particularly useful for confirming stereochemistry in cyclic systems.

¹⁹F NMR spectroscopy is an exceptionally powerful tool for analyzing complex mixtures of fluorinated compounds. thermofisher.comazom.com This is due to several favorable properties of the ¹⁹F nucleus:

100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is 100% naturally abundant, leading to high sensitivity. wikipedia.org

High Gyromagnetic Ratio: This property also contributes to the high sensitivity of ¹⁹F NMR, making it comparable to ¹H NMR.

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (over 800 ppm), which minimizes signal overlap even in complex mixtures. thermofisher.comwikipedia.org This allows for the clear identification and quantification of individual components, such as this compound, in the presence of other fluorinated species, impurities, or degradation products. azom.com

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of a molecule with a high degree of accuracy, typically to within 5 parts per million (ppm). nih.govthermofisher.com This accuracy allows for the unambiguous determination of the elemental composition of an ion. For this compound (C₅HF₉), HRMS can readily distinguish its molecular formula from other combinations of atoms that might have the same nominal mass. youtube.com Techniques like Orbitrap or Time-of-Flight (TOF) mass analyzers are commonly employed for such precise measurements. nih.govnih.gov

Interactive Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅HF₉ |

| Monoisotopic Mass (Calculated) | 231.99425 Da |

| Expected M+• Ion (m/z) | 231.9943 |

| Typical Mass Accuracy | < 5 ppm |

In electron ionization mass spectrometry (EI-MS), the molecular ion (M+•) is often energetically unstable and undergoes fragmentation into smaller, charged ions. libretexts.org The analysis of these fragmentation patterns provides a molecular fingerprint that can be used for structural confirmation. youtube.com For a cyclic perfluorinated compound like this compound, characteristic fragmentation pathways are expected.

A plausible fragmentation pathway would involve:

Loss of a fluorine radical (F•): This is a common fragmentation for fluorocarbons, leading to a stable cation at m/z 213 ([C₅HF₈]⁺).

Loss of a trifluoromethyl radical (•CF₃): Cleavage of a C-C bond can result in the loss of a •CF₃ group, producing a significant fragment ion at m/z 163.

Ring Cleavage: The cyclic structure can undergo fragmentation, leading to various smaller fluorinated carbon fragments.

The resulting mass spectrum, with its unique pattern of fragment ions and their relative abundances, serves to confirm the identity of the molecule. libretexts.org

Interactive Table 3: Plausible Mass Fragments for this compound

| Fragment Ion | Proposed Formula | m/z (Nominal) |

| [M]+• | [C₅HF₉]+• | 232 |

| [M-F]+ | [C₅HF₈]+ | 213 |

| [M-CF₃]+ | [C₄HF₆]+ | 163 |

| [C₃F₅]+ | [C₃F₅]+ | 131 |

| [CF₃]+ | [CF₃]+ | 69 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural characterization of molecules. These methods probe the vibrational modes of molecular bonds, providing a unique spectral fingerprint.

Identification of Functional Groups and Molecular Fingerprinting

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance against wavenumber (typically in cm⁻¹). For a perfluorinated compound like this compound (C₅HF₉), the most prominent absorptions are expected to be the carbon-fluorine (C-F) and carbon-carbon (C-C) stretching and bending vibrations. Unlike hydrocarbons, it will lack the characteristic C-H stretching bands typically seen between 2850 and 3000 cm⁻¹. The region from 400 to 1400 cm⁻¹ is known as the fingerprint region, where the complex pattern of absorptions is unique to the molecule, allowing for definitive identification when compared against a known standard. libretexts.org

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov When photons interact with a molecule, they can induce vibrations that result in the scattered light having a different frequency. nih.gov This frequency shift corresponds to the vibrational modes of the molecule. nih.gov Like IR, Raman spectroscopy provides a unique "molecular fingerprint," which is invaluable for identification. nih.govlibretexts.org The C-C bonds within the cyclopentane ring and the C-F bonds are expected to be Raman active. The combination of IR and Raman spectra provides a more complete picture of the molecule's vibrational behavior, as some modes may be strong in Raman and weak or absent in IR, and vice versa.

While specific, publicly available, and fully assigned experimental spectra for this compound are not widespread, the characteristic absorption regions for relevant bonds are well-established.

Table 1: General IR Absorption Regions for Bonds Relevant to this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

|---|---|---|

| C-F Stretch | 1400 - 1000 | Typically very strong and prominent absorptions. |

| C-C Stretch | 1200 - 800 | Generally weaker than C-F stretches. |

| C-H Stretch | ~2900 | A weak absorption is expected due to the single C-H bond. |

In-situ Reaction Monitoring using Raman Spectroscopy

In-situ (in the reaction mixture) monitoring provides real-time data on reaction progress, which is crucial for optimization and control. spectroscopyonline.com Raman spectroscopy is particularly well-suited for this purpose because it can be performed using fiber-optic probes immersed directly into a reaction vessel, is generally non-destructive, and water is a weak Raman scatterer, making it suitable for aqueous and biphasic systems. spectroscopyonline.comoxinst.com

In the synthesis of this compound, for example, through a fluorination or hydrodefluorination process, Raman spectroscopy could be employed to monitor the conversion of reactants to products. researchgate.net By tracking the disappearance of a characteristic vibrational band of a starting material and the simultaneous appearance of a band corresponding to the product, one can follow the reaction kinetics in real time. oxinst.comresearchgate.net This allows for precise determination of the reaction endpoint, identification of transient intermediates, and optimization of reaction parameters like temperature and catalyst loading. spectroscopyonline.com

Gas Chromatography (GC) and Coupled Techniques (GC-MS)

Gas chromatography is a premier technique for separating and analyzing volatile and semi-volatile compounds. libretexts.org When coupled with a mass spectrometer (GC-MS), it provides both separation and powerful identification capabilities. libretexts.org

Purity Assessment and Impurity Profiling of this compound

Gas chromatography is used to determine the purity of a this compound sample by separating it from any volatile impurities. libretexts.org The sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases. The purity is typically calculated from the relative peak areas in the resulting chromatogram.

For impurity profiling, GC coupled with Mass Spectrometry (GC-MS) is the definitive method. researchgate.net As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the parent ion and its fragments. This fragmentation pattern is a highly specific characteristic of a compound's molecular structure, allowing for confident identification of impurities, even at trace levels. researchgate.netnih.gov

Early studies on cyclic fluorocarbons established their characteristic mass spectra. For perfluorocyclopentane (B1670001) (a close analog), the molecular ion (C₅F₁₀⁺) is often small or absent. The spectra are dominated by fragments resulting from C-C bond cleavage, with ions of the formula CₙF₂ₙ₋₁ tending to be the largest. nist.govnist.gov The most abundant ion is often CF₃⁺ (m/z = 69). nist.govnist.gov Potential impurities in this compound could include under-fluorinated precursors, isomers, or byproducts from the synthesis process.

Table 2: Characteristic Mass Spectral Fragments for Perfluorocyclopentane (C₅F₁₀)

| Ion Formula | Mass-to-Charge (m/z) | Common Name/Description | Relative Abundance |

|---|---|---|---|

| CF₃⁺ | 69 | Trifluoromethyl cation | Often the base peak (most abundant) |

| C₂F₄⁺ | 100 | Tetrafluoroethylene cation | High |

| C₂F₅⁺ | 119 | Pentafluoroethyl cation | High |

| C₃F₅⁺ | 131 | Perfluoropropenyl cation | High |

| C₄F₇⁺ | 181 | Heptafluorocyclobutyl cation | High |

| C₅F₉⁺ | 231 | Nonafluorocyclopentyl cation | Medium to Low |

| C₅F₁₀⁺ | 250 | Molecular Ion | Low to Absent |

Data derived from historical mass spectra of cyclic fluorocarbons. nist.govnist.govacs.org

Quantitative Analysis in Reaction Progress Monitoring

In addition to its qualitative power, GC can be used for quantitative analysis to monitor reaction progress. libretexts.org Aliquots can be taken from a reaction mixture at various time points, quenched, and analyzed by GC. By using an internal standard—a known amount of a non-reacting compound added to each sample—the precise concentration of the reactant (this compound precursor) and the product (this compound) can be determined. libretexts.org

A calibration curve is first generated by analyzing standard solutions containing known concentrations of the analyte and the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. This curve is then used to determine the concentration of the analyte in the reaction samples, providing accurate kinetic data for the chemical transformation. libretexts.orgresearchgate.net This method is highly valuable for process development and quality control in the synthesis of fluorochemicals. acs.org

Other Advanced Spectroscopic Techniques for Fluorinated Compounds

Beyond the core techniques of vibrational spectroscopy and GC-MS, other advanced methods are indispensable for the complete characterization of fluorinated compounds like this compound.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is arguably the most important spectroscopic technique for organofluorine compounds. The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it highly sensitive for NMR experiments. nih.govwikipedia.org It also boasts a very wide range of chemical shifts (over 800 ppm), which makes the signals from fluorine atoms in different chemical environments highly resolved and distinct. wikipedia.org For this compound, ¹⁹F NMR would provide definitive information on the number of non-equivalent fluorine atoms, their connectivity, and the stereochemistry of the molecule through the analysis of chemical shifts and spin-spin coupling patterns. nih.govhuji.ac.il

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that analyzes the elemental composition and chemical states of the atoms within the top few nanometers of a material. It works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. The binding energy of these core electrons is characteristic of the element and its oxidation state. For a fluorinated compound, XPS can clearly distinguish between different types of carbon-fluorine bonds (e.g., -CF-, -CF₂). utl.ptxpsfitting.com The F 1s signal is also a strong indicator of the presence of fluorine on a surface. thermofisher.com While more commonly used for solid materials and polymers, it can be applied to adsorbed layers or films of this compound. utl.pt

Table 3: Summary of Advanced Analytical Techniques for this compound

| Technique | Information Provided | Application Focus |

|---|---|---|

| ¹⁹F NMR | Number and environment of fluorine atoms, molecular structure, stereochemistry. | Definitive structural elucidation. |

| XPS | Surface elemental composition, chemical states of carbon and fluorine. | Surface characterization, analysis of thin films. |

| GC-cIMS | Separation based on size, shape, and mass; discovery of unknown PFAS. | Advanced impurity and isomer identification. nih.gov |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy state. ionicviper.org The absorption of this radiation corresponds to the excitation of outer electrons, which can involve transitions of sigma (σ), pi (π), and non-bonding (n) electrons. shu.ac.uk

For a saturated perfluorinated compound like this compound, the electronic structure is composed solely of strong carbon-carbon (C-C) and carbon-fluorine (C-F) sigma bonds. There are no π electrons (as found in double or triple bonds) or non-bonding (n) electrons on atoms like oxygen or nitrogen that typically give rise to absorptions in the standard UV-Vis range (200-800 nm). shu.ac.ukcutm.ac.in

The only electronic transitions available to this compound are high-energy σ → σ* transitions, where an electron from a bonding σ orbital is excited to a corresponding anti-bonding σ* orbital. libretexts.org These transitions require a large amount of energy, corresponding to absorption in the far or vacuum ultraviolet region (typically <190 nm). youtube.com Consequently, this compound is expected to be transparent and show negligible absorbance in the conventional UV-Vis spectrum. This property makes it a suitable solvent for UV-Vis analysis of other compounds, as it would not interfere with the analyte's spectral features.

| Type of Transition | Involved Orbitals | Typical Wavelength Region | Applicability to this compound |

| σ → σ | Bonding σ to anti-bonding σ | < 190 nm (Far UV) | Yes, requires high energy |

| n → σ | Non-bonding to anti-bonding σ | 150 - 250 nm | No, lacks non-bonding electrons |

| π → π | Bonding π to anti-bonding π | 200 - 700 nm | No, lacks π bonds |

| n → π | Non-bonding to anti-bonding π | 200 - 700 nm | No, lacks both n and π electrons |

X-ray Diffraction (XRD) for Crystalline Derivatives

X-ray Diffraction (XRD) is a powerful, non-destructive technique for analyzing the crystal structure of materials. malvernpanalytical.com It operates on the principle of constructive interference of monochromatic X-rays that are scattered by the ordered, periodic arrangement of atoms within a crystalline lattice. creative-biostructure.com The resulting diffraction pattern is unique to a specific crystalline phase and provides information on crystal structure, unit cell dimensions, and phase purity. caltech.edu

This compound exists as a liquid or gas at standard temperature and pressure and is therefore amorphous, lacking the long-range atomic order necessary for XRD analysis. However, XRD could be applied to study solid, crystalline derivatives of this compound or its inclusion complexes. If a crystalline derivative were synthesized and analyzed, XRD would yield fundamental structural data.

The analysis would involve exposing the crystalline sample to an X-ray beam and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The positions of the diffraction peaks are governed by Bragg's Law (nλ = 2dsinθ), which relates the wavelength of the X-rays (λ), the diffraction angle (θ), and the spacing between crystal lattice planes (d). creative-biostructure.com From the full diffraction pattern, the following could be determined:

Crystal System: The symmetry of the lattice (e.g., cubic, tetragonal, orthorhombic).

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Phase Identification: Comparison of the diffraction pattern to databases can identify the crystalline phase.

| Parameter | Description | Information Derived from XRD |

| Peak Position (2θ) | The angle at which constructive interference occurs. | Used to calculate interplanar spacing (d-spacing) via Bragg's Law. |

| Peak Intensity | The height or area of a diffraction peak. | Related to the arrangement of atoms within the crystal structure. |

| Peak Width | The breadth of a diffraction peak. | Can be used to estimate crystallite size and microstrain. |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical state of elements within the top 1-10 nanometers of a material's surface. eag.comthermofisher.com The method involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. eag.com The kinetic energy of these emitted photoelectrons is measured, and their binding energy is calculated. This binding energy is characteristic of the element and its specific chemical environment. thermofisher.comcarleton.edu

For this compound, XPS analysis would be invaluable for confirming its elemental composition and the nature of its chemical bonds, particularly if it were adsorbed onto a surface or analyzed as a thin film. The analysis would produce a survey spectrum to identify all present elements (primarily carbon and fluorine), followed by high-resolution scans of the specific photoelectron lines for each element.

Carbon (C1s): The C1s spectrum would be expected to show peaks corresponding to the different chemical environments of the carbon atoms. Due to the high electronegativity of fluorine, the binding energy of carbon atoms bonded to fluorine (C-F) would be significantly higher (shifted to a higher value) than that for carbon atoms bonded only to other carbons (C-C).

Fluorine (F1s): The F1s spectrum would show a single, intense peak characteristic of the C-F bond.

This ability to probe chemical states allows XPS to distinguish between different fluorocarbon species and to detect surface contamination. materialinterface.com

| Element | Core Level | Expected Chemical State | Hypothetical Binding Energy (eV) |

| Carbon | C1s | C-CFₓ | ~292.0 - 294.0 |

| Carbon | C1s | C-C | ~285.0 |

| Fluorine | F1s | F-C | ~689.0 - 690.0 |

Chemometric Approaches in Spectroscopic Data Analysis for this compound

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. When spectroscopic techniques produce large datasets, such as a series of spectra over time or from different samples, chemometric tools are essential for interpretation, classification, and quantitative analysis. researchgate.net

Principal Component Analysis (PCA) and Partial Least Squares (PLS) for Data Interpretation

Principal Component Analysis (PCA) is an unsupervised data exploration technique used to simplify complex datasets. nih.gov It reduces the dimensionality of the data by transforming the original variables (e.g., absorbance at each wavelength in a spectrum) into a smaller set of new, uncorrelated variables called principal components (PCs). europeanpharmaceuticalreview.comresearchgate.net The first few PCs capture the majority of the variance in the data, allowing for visualization of patterns, trends, and groupings among samples. nih.gov In the context of this compound, PCA could be used to analyze a set of infrared or Raman spectra to:

Identify outliers or anomalous samples.

Cluster samples based on purity or the presence of contaminants.

Monitor changes in the compound during a chemical process.